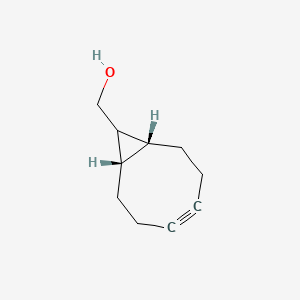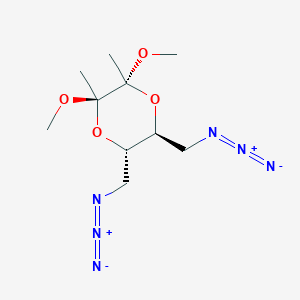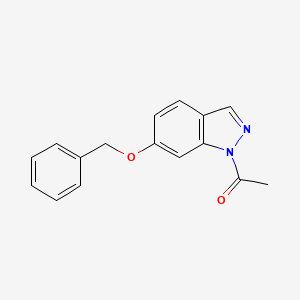
1-Acetyl-6-benzyloxy-1H-indazole
Overview
Description
1-Acetyl-6-benzyloxy-1H-indazole (ABIN) is a synthetic compound that belongs to the indazole family. It is a heterocyclic compound with a wide variety of medicinal applications .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles has been summarized in recent studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis
The molecular weight of this compound is 266.29 g/mol.Scientific Research Applications
Therapeutic Applications
1-Acetyl-6-benzyloxy-1H-indazole, as a part of the indazole compound family, has been noted for its therapeutic applications, particularly in the field of inflammation and pain management. For instance, benzydamine hydrochloride, an indazole compound, is recognized for its anti-inflammatory, analgesic, and antipyretic actions, primarily used in the treatment of acute oedematous painful swelling. It's interesting to note that this compound has a unique chemical structure that does not relate to other drugs used for inflammatory reactions, suggesting a distinct mechanism of action (Bruynzeel, 1986).
In the field of urology, 1-Benzyl-3(3-dimethylaminopropoxy)-1H-indazole hydrochloride, a derivative, has been employed as a non-steroid primary anti-inflammatory agent. It has demonstrated marked effectiveness in conditions like non-infectious acute cystitis and balanoposthitis in children, indicating its potential in managing urological inflammation and postoperative pain and edema (Sugiura & Ito, 1968).
Pharmacological Insights and Actions
The pharmacological profile of indazole derivatives is further enriched by their interaction with various receptors and enzymes. For example, pramipexole, an amino-benzathiazole, is a direct-acting dopamine receptor agonist with high affinity for dopamine D2-like receptors, especially the D3 subtype. This selectivity and receptor interaction profile offer insights into its application in treating conditions like Parkinson's disease (Piercey et al., 1996). Additionally, the influence of indazole derivatives on enzyme activities, such as the inhibition of angiotensin-converting enzyme (ACE) and neutral endopeptidase by MDL 100,240, underscores their potential in treating hypertension and congestive heart failure (Rousso et al., 2000).
Mechanism of Action
are a class of organic compounds that contain a five-membered heterocyclic ring structure composed of two nitrogen atoms and three carbon atoms . They are used in a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
The mode of action of indazoles generally involves their interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes . The exact mode of action would depend on the specific functional groups attached to the indazole core, such as the acetyl and benzyloxy groups in 1-Acetyl-6-benzyloxy-1H-indazole.
The biochemical pathways affected by indazoles would also depend on their specific targets. For example, if an indazole compound inhibits a particular enzyme, it could disrupt the biochemical pathway that the enzyme is involved in, leading to downstream effects .
The pharmacokinetics of indazoles, including their absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as their chemical structure and the route of administration . These properties would impact the bioavailability of the compound, or the extent and rate at which it reaches its site of action.
The result of action of indazoles at the molecular and cellular level could include changes in cellular signaling, gene expression, or cell proliferation, among other effects . Again, the specific effects would depend on the compound’s targets and mode of action.
The action environment , including factors such as pH, temperature, and the presence of other molecules, could influence the action, efficacy, and stability of indazole compounds . For example, certain conditions might enhance or inhibit the compound’s interaction with its targets, or affect its stability and thus its ability to exert its effects.
Future Directions
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . This suggests that there is potential for future research and development in this area.
Properties
IUPAC Name |
1-(6-phenylmethoxyindazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12(19)18-16-9-15(8-7-14(16)10-17-18)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTDITWYMJHRAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)OCC3=CC=CC=C3)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801251757 | |
| Record name | 1-[6-(Phenylmethoxy)-1H-indazol-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082042-01-0 | |
| Record name | 1-[6-(Phenylmethoxy)-1H-indazol-1-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082042-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[6-(Phenylmethoxy)-1H-indazol-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



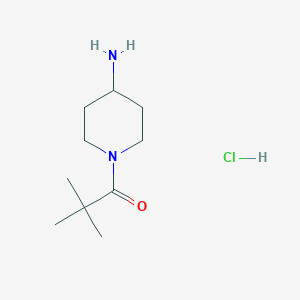
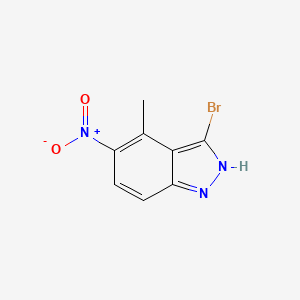
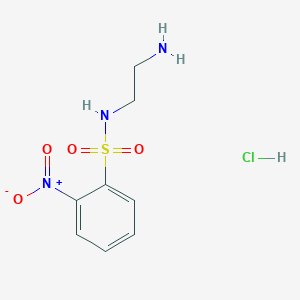

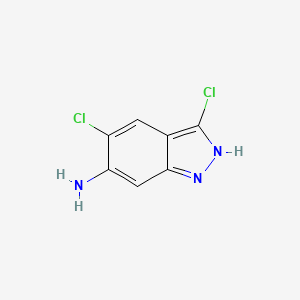
![methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523494.png)
![6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523497.png)

![2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1523499.png)
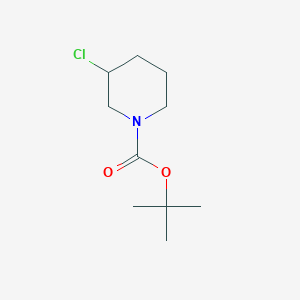
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523504.png)
